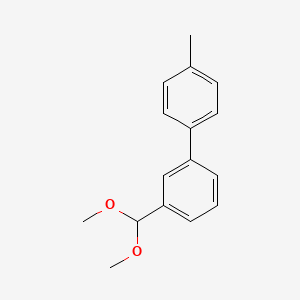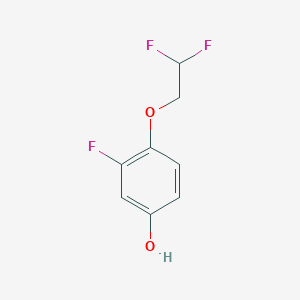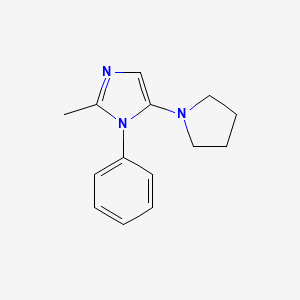
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound characterized by its multiple hydroxyl groups and an allyloxy substituent. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The stereochemistry of the compound is specified by the (2S,3S,4S,5R,6R) configuration, indicating the spatial arrangement of the substituents around the ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the allyloxy group through an allylation reaction. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
化学反应分析
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the allyloxy substituent play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
相似化合物的比较
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate: Lacks the allyloxy group, resulting in different chemical properties and reactivity.
Methyl (2S,3S,4S,5R,6R)-6-(methoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate: Contains a methoxy group instead of an allyloxy group, affecting its interactions and applications.
Uniqueness
The presence of the allyloxy group in Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate imparts unique chemical properties, such as increased reactivity in certain substitution reactions and potential for forming specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H16O7 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-prop-2-enoxyoxane-2-carboxylate |
InChI |
InChI=1S/C10H16O7/c1-3-4-16-10-7(13)5(11)6(12)8(17-10)9(14)15-2/h3,5-8,10-13H,1,4H2,2H3/t5-,6-,7+,8-,10+/m0/s1 |
InChI 键 |
SQMMJGKODLXRMJ-XWIWCORWSA-N |
手性 SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)O)O)O |
规范 SMILES |
COC(=O)C1C(C(C(C(O1)OCC=C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


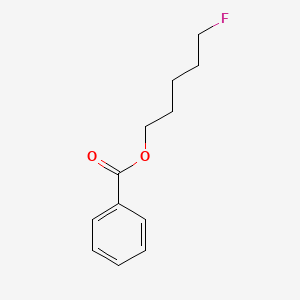
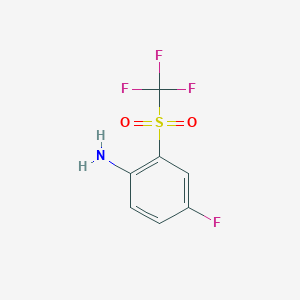


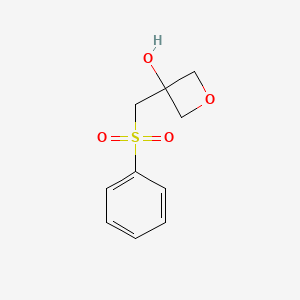
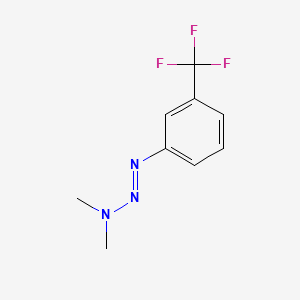
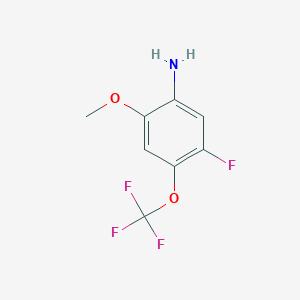
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)

![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
